Sucrose Stearate

Drug Delivery Rheology Controlled Release

Formulators filing ANDA/NDA need compendial excipients-sucrose stearate and sucrose palmitate are the only sucrose esters with USP/EP monographs and established DMFs. • USP Type I: monoester ≥50%, diester ≤40%, triesters ≤25%-streamlines regulatory submission. • C18 chain forms stronger thermoreversible gel networks vs. C12-C16 esters, enabling anomalous non-Fickian controlled release (>90% over 12 h). • Low-foam emulsification (34.0 dynes/cm at 0.1%) suits high-shear processing. • Ships ambient globally; R&D to bulk quantities available.

Molecular Formula C30H58O13
Molecular Weight 626.8 g/mol
CAS No. 25168-73-4
Cat. No. B148133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose Stearate
CAS25168-73-4
Synonymssucrose monostearate
sucrose stearate
Molecular FormulaC30H58O13
Molecular Weight626.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1
InChIKeyONAIRGOTKJCYEY-XXDXYRHBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Stearate: Sourcing and Differentiation Guide


Sucrose stearate (CAS 25168-73-4) is a nonionic surfactant produced via transesterification of sucrose with stearic acid methyl esters derived from vegetable sources [1]. As a member of the sucrose fatty acid ester (E 473) family, its functional properties are determined by the degree of esterification, which yields a tunable hydrophilic–lipophilic balance (HLB) typically ranging from 1 to 16 depending on the monoester/diester/polyester ratio . Commercial grades with high monoester content (e.g., HLB 15–16) function as oil-in-water (O/W) emulsifiers, while lower HLB grades (e.g., HLB 2–11) serve as water-in-oil (W/O) emulsifiers or lipid-phase modifiers [2].

O/W Emulsion Research High-monoester grades provide oil-in-water emulsification for formulation studies
W/O & Lipid Phases Lower-HLB grades support water-in-oil or lipid-phase modification workflows
Nonionic E 473 Surfactant Vegetable-derived sucrose ester suitable for food and pharmaceutical excipient research

Why Sucrose Stearate Cannot Be Substituted


Despite belonging to the same sucrose fatty acid ester (E 473) class, sucrose stearate exhibits fatty-acid-chain-length-dependent physicochemical behavior that precludes simple substitution with sucrose laurate (C12), sucrose myristate (C14), or sucrose palmitate (C16). The C18 stearate chain imparts distinct properties including stronger thermoreversible gel network formation, intermediate water solubilization capacity in microemulsion systems, and markedly higher interfacial contact angle—differences that translate directly into functional performance divergences in controlled-release drug delivery, microemulsion formulation, and emulsion stabilization [1]. Furthermore, the HLB value alone is an insufficient predictor of performance: sucrose stearate (HLB 15) and sucrose palmitate (HLB 16) may appear interchangeable based on HLB, yet produce distinct drug release kinetics owing to differing gel microstructure and rheological behavior .

Gel Network
Sucrose stearate: stronger thermoreversible gel, diffusion-controlled release
Shorter-chain esters (C12–C16): weaker gel network, release kinetics may shift
Water Solubilization
Intermediate microemulsion water loading (balanced profile)
Laurate lower, palmitate higher; loading capacity not directly interchangeable
Foaming Profile
Essentially non-foaming; suitable for high-shear processes
Laurate (C12) moderate foamer; foam may interfere in identical unit operations
HLB alone insufficient to predict performance; gel microstructure and interfacial behavior must be reviewed.

Sucrose Stearate: Quantitative Differentiation Evidence


Stronger Thermoreversible Gel for Sustained Release

In a direct head-to-head rheological comparison, sucrose stearate (S970) formed a stronger gel structure than sucrose palmitate (P1670) under identical concentration and temperature conditions. This difference in gel network strength altered the drug release mechanism: paracetamol release from the sucrose stearate gel followed Higuchi diffusion-controlled kinetics, whereas release from the sucrose palmitate gel followed Korsmeyer–Peppas anomalous transport kinetics [1].

Gel & Release Kinetics
Head-to-head
S970 stronger gel; Higuchi diffusion-controlled release vs. P1670 anomalous transport
Supports formulation-dependent release mechanism interpretation
Single rheological study; verify with target API
Drug Delivery Rheology Controlled Release

Intermediate Water Solubilization in Microemulsions

In a cross-study comparable analysis of nonionic sucrose ester microemulsions under identical conditions (oil/n-butanol ratio = 1), sucrose stearate (S-1570) solubilized 47 wt.% water in the isotropic region. This value is substantially higher than sucrose laurate (23 wt.%) but lower than sucrose palmitate (55 wt.%) [1]. When the triglyceride oil (MCT) was replaced with dodecane, water solubilization for sucrose stearate decreased to 40 wt.% [2].

Microemulsion Water Load
Cross-study comparable
47 wt.% water (MCT) vs. laurate 23 wt.%, palmitate 55 wt.%
Intermediate water loading for microemulsion formulation research
Oil-type dependent; dodecane reduced to 40 wt.%
Microemulsion Food Technology Solubilization

Highest Crystallinity for W/O Pickering Emulsions

A 2024 direct head-to-head comparison of five sucrose esters (stearate SE-S, palmitate SE-P, laurate SE-L, erucate SE-E, oleate SE-O) quantified crystallinity and interfacial contact angle. Sucrose stearate (SE-S) exhibited the highest crystallinity of all esters tested, with the rank order: SE-S > SE-P > SE-L > SE-E > SE-O. Correspondingly, SE-S displayed the largest contact angle (closest to 90° among saturated-chain esters), which correlates with optimal interfacial positioning for Pickering stabilization .

Crystallinity Rank
Data to verify
SE-S > SE-P > SE-L > SE-E > SE-O; largest contact angle among saturated esters
Supports W/O Pickering stabilization review
Contact angle not quantified in source; verify with experimental data
Pickering Emulsion Interfacial Science Crystallinity

USP/EP Compendial Registration Advantage

Among the sucrose fatty acid ester family, sucrose stearate and sucrose palmitate are the only two that hold Drug Master Files (DMFs) and are registered in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). Other sucrose esters (e.g., laurate, myristate, oleate) lack comparable compendial monographs for pharmaceutical use [1]. USP-grade sucrose stearate specifications require monoester content ≥50.0%, diester content ≤40.0%, and total triesters/polyesters ≤25.0% [2].

Compendial Status
Class-level inference
USP/EP monograph; DMF available; monoester ≥50.0%, diester ≤40.0%
Facilitates compendial-grade excipient selection for regulatory filings
Only stearate and palmitate have comparable pharmacopoeia recognition
Regulatory Affairs Pharmaceutical Excipients Quality Standards

Low-Foaming Surface Activity Profile

Cross-study comparable surface tension measurements at 0.1% aqueous solution show sucrose stearate (34.0 dynes/cm) exhibits surface tension reduction comparable to sucrose laurate (33.7 dynes/cm) and sucrose palmitate (33.7 dynes/cm), with interfacial tension against Nujol of 7.7 dynes/cm for stearate vs. 7.9 dynes/cm for laurate and 6.2 dynes/cm for palmitate [1]. Critically, foaming tendency decreases with increasing fatty acid chain length: sucrose monostearate is essentially non-foaming, whereas sucrose monolaurate is a moderate foamer [2]. This low-foam characteristic is a class-level property of longer-chain sucrose esters.

Surface & Foaming
Cross-study comparable
34.0 dynes/cm; essentially non-foaming vs. laurate moderate foamer
Low-foam surface activity for shear-sensitive processing research
Class-level foaming property of longer-chain sucrose esters
Surface Activity Foaming Behavior Formulation

Sucrose Stearate: Key Application Scenarios


Sustained-Release Oral Solid Dosage Forms

Sucrose stearate (D1805®)-enriched lipid matrix tablets successfully delivered >90% of etodolac over 12 hours following anomalous non-Fickian controlled-release kinetics [1]. The stronger gel structure of sucrose stearate relative to sucrose palmitate, which yields diffusion-controlled Higuchi release kinetics rather than anomalous transport, makes sucrose stearate the excipient of choice when predictable, sustained drug liberation is required from thermosensitive gel-forming matrix systems [2].

Compendial-Grade Excipient Regulatory Documentation

For pharmaceutical formulation projects subject to FDA, EMA, or NMPA regulatory filing, sucrose stearate and sucrose palmitate are the only sucrose esters with established Drug Master Files (DMFs) and USP/EP monographs [1]. USP-grade sucrose stearate specifications require monoester content ≥50.0%, diester ≤40.0%, and total triesters/polyesters ≤25.0%, providing well-defined quality attributes that simplify regulatory submission and supplier qualification [2]. Sucrose laurate, myristate, and oleate lack comparable compendial recognition, necessitating more extensive justification in regulatory dossiers.

W/O Pickering Emulsion Stabilization

Sucrose stearate (SE-S) exhibits the highest crystallinity among all tested sucrose esters (stearate > palmitate > laurate > erucate > oleate), a property directly correlated with particle-based Pickering stabilization efficacy in water-in-oil emulsions [1]. The larger contact angle (more hydrophobic interface) of SE-S compared to other saturated-chain sucrose esters facilitates optimal interfacial positioning for stabilizing W/O systems—a distinct advantage over shorter-chain sucrose esters for formulations requiring robust, surfactant-free emulsion stabilization.

Low-Foam Emulsification for High-Shear Processes

Sucrose stearate (HLB 13–15 for high-monoester grades) provides surface activity comparable to sucrose laurate and palmitate—surface tension 34.0 dynes/cm at 0.1% concentration—while remaining essentially non-foaming, in contrast to the moderate foaming behavior of sucrose monolaurate [1]. This combination of effective emulsification with minimal foam generation is particularly valuable in high-shear mixing processes, beverage emulsion manufacturing, and pharmaceutical unit operations where foam entrapment compromises product quality or processing efficiency [2].

Application
Selection Property
Validation Focus
Sustained-release matrix studies
Gel-network rheology (diffusion-controlled release)
In vitro release kinetics and Higuchi modeling
Compendial excipient documentation
USP/EP monograph with defined ester composition
Monoester content and DMF availability
W/O Pickering emulsion stabilization
High crystallinity and hydrophobic interface
Contact angle and particle stabilization efficacy
Low-foam emulsification processes
Non-foaming surface activity (long-chain ester)
Surface tension and foam behavior under shear

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